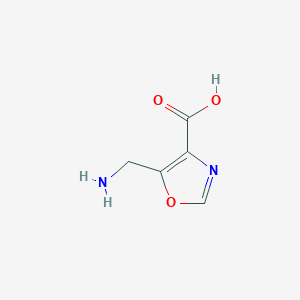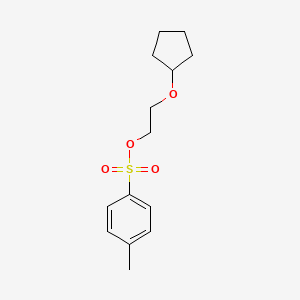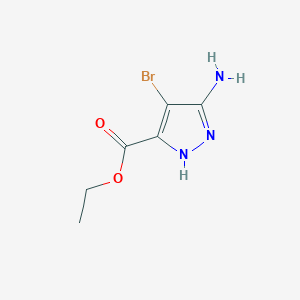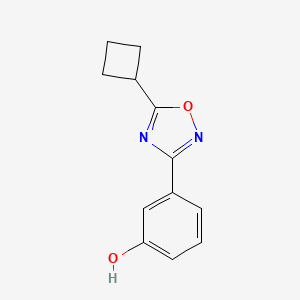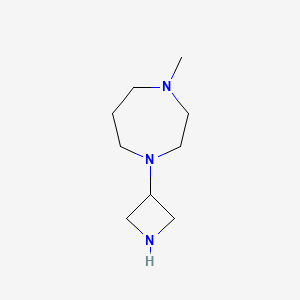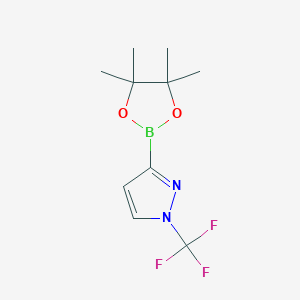
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(trifluoromethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(trifluoromethyl)-1H-pyrazole is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 1-(trifluoromethyl)-1H-pyrazole with bis(pinacolato)diboron under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where the boron group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a wide range of functionalized pyrazoles .
科学的研究の応用
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.
作用機序
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The boron group in the compound can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
類似化合物との比較
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole: Similar structure but lacks the trifluoromethyl group.
1-(Trifluoromethyl)-1H-pyrazole: Lacks the boron group, making it less versatile in certain reactions.
Uniqueness
The presence of both the boron and trifluoromethyl groups in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(trifluoromethyl)-1H-pyrazole makes it unique. The boron group allows for versatile reactivity, while the trifluoromethyl group enhances stability and reactivity, making it a valuable compound in various applications .
特性
分子式 |
C10H14BF3N2O2 |
|---|---|
分子量 |
262.04 g/mol |
IUPAC名 |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H14BF3N2O2/c1-8(2)9(3,4)18-11(17-8)7-5-6-16(15-7)10(12,13)14/h5-6H,1-4H3 |
InChIキー |
FCQQFEVDZRYJRT-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


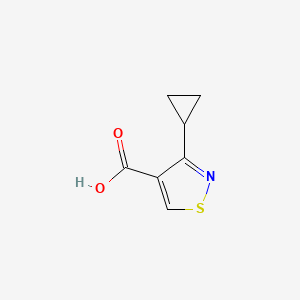
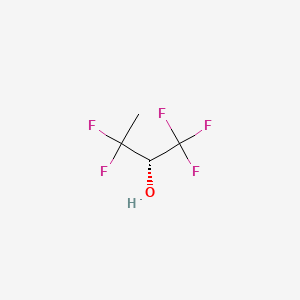
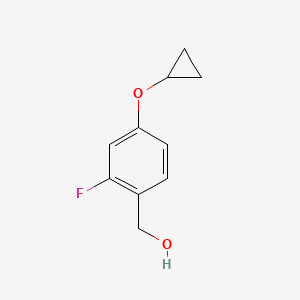
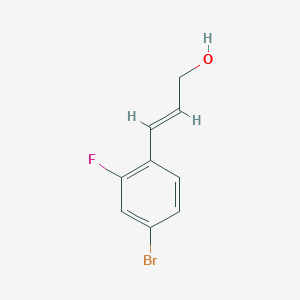
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indazol-5-yl)propanoic acid](/img/structure/B13564809.png)
![4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13564818.png)
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid](/img/structure/B13564823.png)

